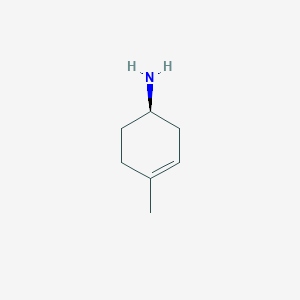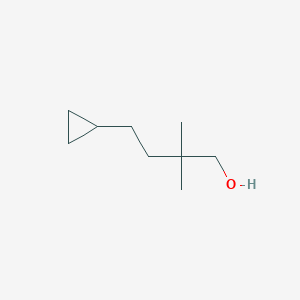
4-Cyclopropyl-2,2-dimethylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-2,2-dimethylbutan-1-ol is an organic compound with the molecular formula C9H18O. This compound features a cyclopropyl group attached to a butanol backbone, making it a unique structure in organic chemistry. The presence of the cyclopropyl group imparts distinct chemical properties to the molecule, which can be leveraged in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2,2-dimethylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 2,2-dimethylbutanol in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts such as palladium or nickel may be employed to enhance reaction efficiency and selectivity. The use of advanced purification techniques, including distillation and chromatography, ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropyl-2,2-dimethylbutan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Alcohols, Alkanes
Substitution: Alkyl halides, Ethers
Aplicaciones Científicas De Investigación
4-Cyclopropyl-2,2-dimethylbutan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-2,2-dimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their stability and activity. These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylbutan-1-ol: Similar structure but lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
Cyclopropylmethanol: Contains a cyclopropyl group but has a simpler structure compared to 4-Cyclopropyl-2,2-dimethylbutan-1-ol.
Cyclopropylmethyl bromide: Used as a precursor in the synthesis of this compound.
Uniqueness
The presence of both the cyclopropyl group and the 2,2-dimethylbutanol backbone in this compound imparts unique chemical properties, making it a valuable compound for various applications. Its distinct structure allows for specific interactions with biological molecules and chemical reagents, setting it apart from similar compounds .
Propiedades
Fórmula molecular |
C9H18O |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
4-cyclopropyl-2,2-dimethylbutan-1-ol |
InChI |
InChI=1S/C9H18O/c1-9(2,7-10)6-5-8-3-4-8/h8,10H,3-7H2,1-2H3 |
Clave InChI |
NJTXUBYQJHIYON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC1CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B13563616.png)

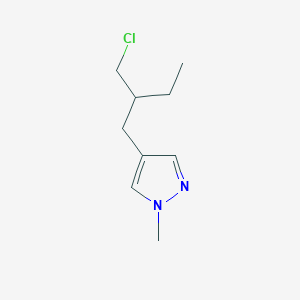
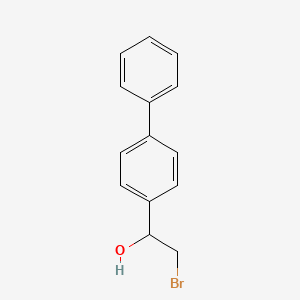


![5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid](/img/structure/B13563655.png)
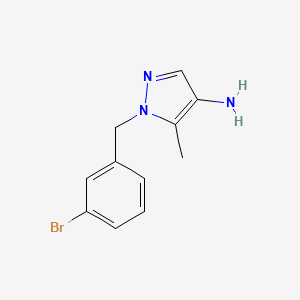
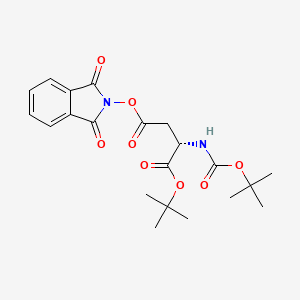


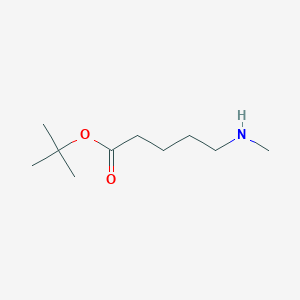
![{6-Aminospiro[3.3]heptan-2-yl}methanol](/img/structure/B13563689.png)
